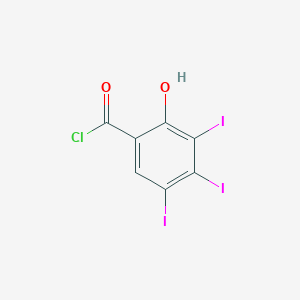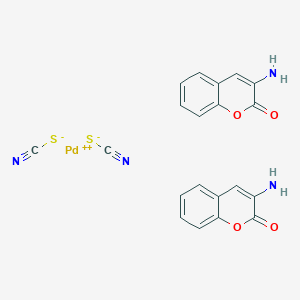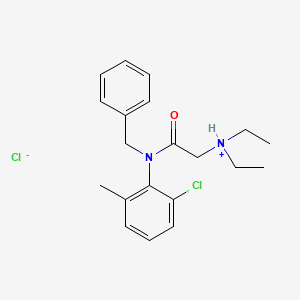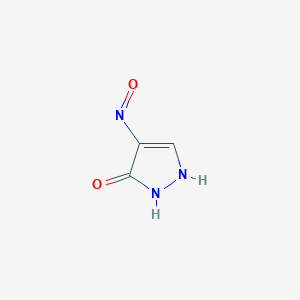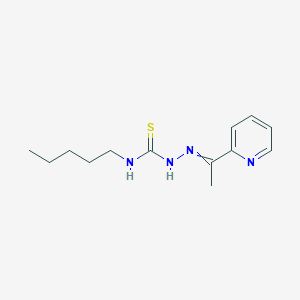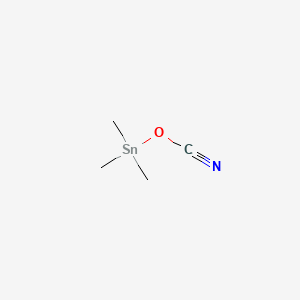
Stannane, cyanatotrimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, cyanatotrimethyl- is an organotin compound with the chemical formula Sn(CH3)3OCN. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. These compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stannane, cyanatotrimethyl- can be synthesized through several methods. One common approach involves the reaction of trimethyltin chloride with silver cyanate in an organic solvent. The reaction proceeds as follows:
Sn(CH3)3Cl+AgOCN→Sn(CH3)3OCN+AgCl
The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the tin compound. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of stannane, cyanatotrimethyl- may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, cyanatotrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The cyanato group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the cyanato group. These reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
Applications De Recherche Scientifique
Stannane, cyanatotrimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the Stille coupling reaction, which is a versatile method for forming carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Stannane, cyanatotrimethyl- is used in the production of advanced materials, including polymers and coatings. It also finds applications in catalysis and as a stabilizer for polyvinyl chloride (PVC).
Mécanisme D'action
The mechanism of action of stannane, cyanatotrimethyl- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form coordination complexes with metal ions, which can alter the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Stannane, cyanatotrimethyl- can be compared with other organotin compounds such as:
Trimethyltin chloride: Similar in structure but lacks the cyanato group.
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Tetramethyltin: A simpler organotin compound with four methyl groups attached to the tin atom.
Conclusion
Stannane, cyanatotrimethyl- is a versatile organotin compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent in scientific research and industrial processes. Further studies are needed to explore its full potential and uncover new applications for this intriguing compound.
Propriétés
Numéro CAS |
73940-86-0 |
|---|---|
Formule moléculaire |
C4H9NOSn |
Poids moléculaire |
205.83 g/mol |
Nom IUPAC |
trimethylstannyl cyanate |
InChI |
InChI=1S/CHNO.3CH3.Sn/c2-1-3;;;;/h3H;3*1H3;/q;;;;+1/p-1 |
Clé InChI |
UZCAYSISODUGCW-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C)OC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
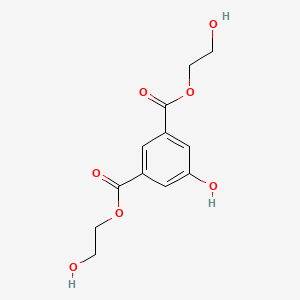
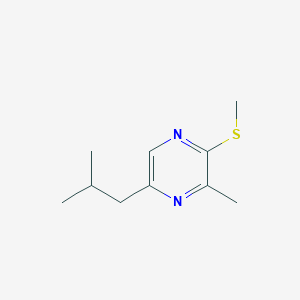
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)

